
2-(1,3-Dithiolan-2-yl)-4-nitrophenol
描述
2-(1,3-Dithiolan-2-yl)-4-nitrophenol, also known as DTNP, is a chemical compound used in scientific research for its unique properties. DTNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a redox indicator. In
作用机制
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a redox indicator that undergoes a reversible reduction reaction. In the presence of a reducing agent, such as a metal ion or a biological molecule, 2-(1,3-Dithiolan-2-yl)-4-nitrophenol is reduced to a colorless compound. The reduction of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol can be monitored by measuring the absorbance of the solution at a specific wavelength. The redox potential of the system can be calculated from the change in absorbance.
Biochemical and Physiological Effects
2-(1,3-Dithiolan-2-yl)-4-nitrophenol has no known biochemical or physiological effects on living organisms. It is not used as a drug or a therapeutic agent and is solely used in scientific research.
实验室实验的优点和局限性
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a highly sensitive redox indicator that can be used to measure the redox potential of biological systems. It is easy to use and can be measured using standard laboratory equipment. However, 2-(1,3-Dithiolan-2-yl)-4-nitrophenol has some limitations. It is only useful for measuring the redox potential in a narrow range of values, and it can be affected by other compounds in the system, such as pH and temperature.
未来方向
There are several future directions for the use of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol in scientific research. One area of interest is the development of new dithiolane-based ligands for metal ion coordination. Another area of interest is the use of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol in the study of redox signaling pathways in living organisms. 2-(1,3-Dithiolan-2-yl)-4-nitrophenol may also have potential applications in the development of new redox-based therapies for diseases such as cancer and Alzheimer's disease.
Conclusion
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a useful redox indicator that has many applications in scientific research. Its unique properties make it a valuable tool for studying redox reactions in biological systems. 2-(1,3-Dithiolan-2-yl)-4-nitrophenol has no known biochemical or physiological effects on living organisms and is not used as a drug or a therapeutic agent. The future directions for the use of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol in scientific research are promising, and it is likely that we will continue to find new applications for this compound in the years to come.
科学研究应用
2-(1,3-Dithiolan-2-yl)-4-nitrophenol is widely used in scientific research as a redox indicator. It is commonly used to measure the redox potential of biological systems and to study the mechanisms of redox reactions. 2-(1,3-Dithiolan-2-yl)-4-nitrophenol is also used in the synthesis of other compounds, such as dithiolane-based ligands for metal ion coordination.
属性
IUPAC Name |
2-(1,3-dithiolan-2-yl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c11-8-2-1-6(10(12)13)5-7(8)9-14-3-4-15-9/h1-2,5,9,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXIBWXXKRUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384040 | |
| Record name | 2-(1,3-dithiolan-2-yl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dithiolan-2-yl)-4-nitrophenol | |
CAS RN |
261704-15-8 | |
| Record name | 2-(1,3-dithiolan-2-yl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







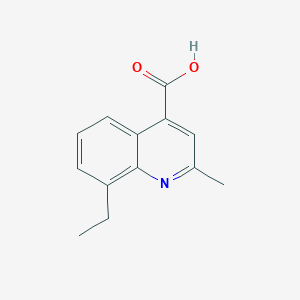


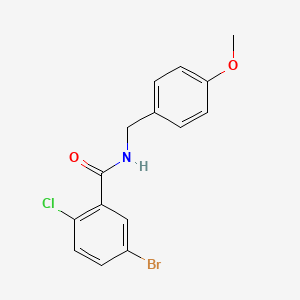
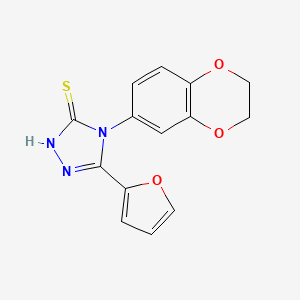
![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)

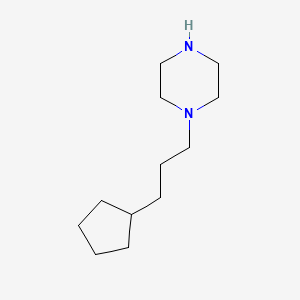
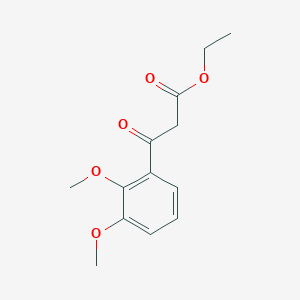
![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)